

# Upregulation of the Bradykinin B1 Receptor in Disease Models: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bradykinin B1 receptor antagonist*  
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## Abstract

The Bradykinin B1 receptor (B1R), a G-protein coupled receptor, is a key player in the body's response to injury and inflammation. Unlike its constitutively expressed counterpart, the B2 receptor, the B1R is typically absent or expressed at very low levels in healthy tissues.<sup>[1][2][3]</sup> However, its expression is rapidly induced de novo in response to tissue injury, inflammation, and various pathological conditions, making it a critical therapeutic target for a range of diseases.<sup>[4][5][6][7]</sup> This technical guide provides an in-depth overview of B1R upregulation in various disease models, presenting quantitative data, detailed experimental protocols for its detection and quantification, and visualizations of its signaling pathways.

## Quantitative Upregulation of B1R in Disease Models

The upregulation of B1R has been documented across a spectrum of disease models, including those for cardiovascular, inflammatory, and metabolic disorders. The following tables summarize quantitative data on the increased expression of B1R in these models.

Table 1: Upregulation of B1R in Cardiovascular Disease Models

Disease Model	Species	Tissue/Cell Type	Fold Increase/Change in Expression	Measurement Technique	Reference
Myocardial Infarction	Rat	Left Ventricle	4-fold increase in mRNA at 24h post-MI vs. 6h	RNase Protection Assay	<a href="#">[8]</a> <a href="#">[9]</a>
Hypertension (DOCA-salt)	Mouse	Kidney	Significant increase in mRNA from day 7	Not specified	<a href="#">[10]</a>
Hypertension (Angiotensin II-induced)	Mouse	Hypothalamus	Significant increase in mRNA and protein	Not specified	<a href="#">[2]</a>
Long COVID model (SARS-CoV-2)	Mouse (K18-hACE2)	Heart	Persistent upregulation of protein at 28 dpi	Not specified	<a href="#">[11]</a>

Table 2: Upregulation of B1R in Inflammatory and Neuroinflammatory Models

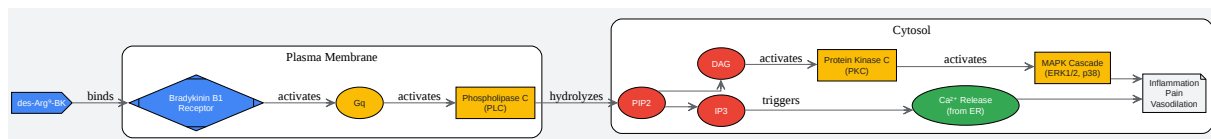
Disease Model/Stimulus	Species/Cell Type	Tissue/Cell Type	Fold Increase/Change in Expression	Measurement Technique	Reference
Colitis (TNBS-induced)	Mouse	Colon	Time-dependent increase in mRNA and protein (peak at 72h)	RT-PCR, Radioligand Binding Assay, Organ Bath Studies	<a href="#">[12]</a>
Chronic Airway Inflammation (in-vitro)	Mouse	Tracheal Segments	Marked increase in mRNA with TNF- $\alpha$ treatment	Real-time PCR	<a href="#">[13]</a>
Neuroinflammation (LPS, TNF- $\alpha$ , H <sub>2</sub> O <sub>2</sub> )	Mouse (primary neurons)	Hypothalamic neurons	Upregulation of B1R expression	Not specified	<a href="#">[14]</a>
Inflammatory Bowel Disease (Ulcerative Colitis & Crohn's Disease)	Human	Intestinal Epithelial Cells	Significantly increased protein expression in active disease	Immunohistochemistry	<a href="#">[15]</a>

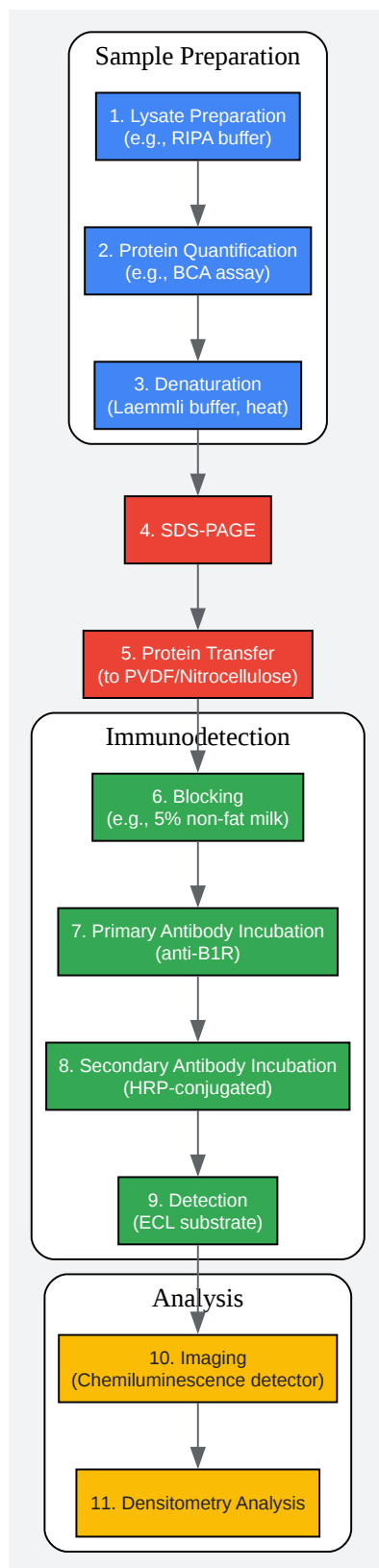
Table 3: Upregulation of B1R in Metabolic Disease Models

Disease Model	Species	Tissue/Cell Type	Observation	Measurement Technique	Reference
Type 1 Diabetes (Streptozotocin-induced)	Mouse	Heart	Increased B1R mRNA	Not specified	<a href="#">[1]</a>
Diet-induced Obesity	Mouse	Adipose Tissue	B1R in adipose tissue controls fat distribution	Not specified	<a href="#">[16]</a>

## B1R Signaling Pathways

Upon activation by its agonists, primarily des-Arg<sup>9</sup>-bradykinin, the B1R initiates a cascade of intracellular signaling events.[\[17\]](#) As a G-protein coupled receptor, it primarily couples to Gq and Gi proteins.[\[6\]](#) Activation of Gq stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[\[5\]](#)[\[18\]](#) These events contribute to various cellular responses, including inflammation, pain, and vasodilation. The B1R can also activate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38, which are involved in regulating cellular processes like proliferation and inflammation.[\[19\]](#)





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